PEG2 Linker Length Drives Distinct PROTAC Degradation Potency Relative to Longer PEG Homologs (PEG3–PEG6)
In a systematic Retro-2-based PROTAC series, the PEG2-linked degrader (compound 2/2bis) exhibited the most potent protein synthesis blockade and cytotoxicity, completely inhibiting biosynthesis from 1–30 µM, whereas PEG3–PEG6 linkers showed progressively weaker effects and PEG4/5/6 failed to degrade GSPT1 (DC50 not determined) [1]. This demonstrates that PEG2 length maximizes productive ternary complex formation in this degradation system, directly contradicting the assumption that longer PEG linkers universally improve PROTAC performance.
| Evidence Dimension | PROTAC degradation potency and cytotoxicity as a function of PEG linker length |
|---|---|
| Target Compound Data | PROTAC with PEG2 linker (compound 2): CC50 = 1.33 µM, DC50 = 0.87 µM (Western blot), Dmax = 82%; compound 2bis: CC50 = 0.85 ± 0.11 µM, DC50 = 0.43 µM, Dmax = 96% |
| Comparator Or Baseline | PEG3 (compound 3): IC50 = 1.15 ± 0.19 µM but DC50 = 0.59 µM and Dmax = 68% (incomplete degradation); PEG4/5/6: DC50 and Dmax not determined (no measurable GSPT1 degradation) |
| Quantified Difference | PEG2 PROTACs achieved complete degradation (Dmax 82–96%) vs. PEG3 partial degradation (Dmax 68%) vs. PEG4–6 no degradation. PEG2 CC50 was 0.85–1.33 µM, the only linker length showing robust cytotoxicity. |
| Conditions | HeLa cell culture exposed to Shigatoxin-1; protein biosynthesis assay; Alamar blue cytotoxicity; DC50 measured by Western blot and Lumit assay; data represent mean of two independent experiments ± SD |
Why This Matters
For PROTAC library construction, selecting PEG2 over PEG4/6 is not merely a spacer-length preference—it can determine whether any degradation is observed at all, making Fmoc-PEG2-NHS ester a critical synthetic intermediate for degrader campaigns requiring compact linker geometry.
- [1] Synthesis and Biological Evaluation of Retro-2-Based PROTACs Reveal PEG-Linker Length and Warhead Impact on GSPT1 Degradation. European Journal of Medicinal Chemistry, 2026, 283, 117290. Table 1: Compound 2 CC50 = 1.33 µM, DC50 = 0.87/0.43 µM, Dmax = 82/74%; 2bis CC50 = 0.85 µM, DC50 = 0.43/0.31 µM, Dmax = 90/96%; PEG4–6 DC50 N.D. View Source
